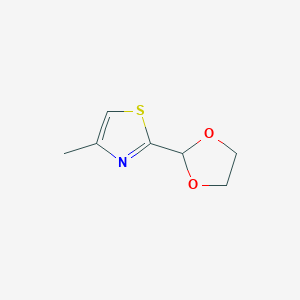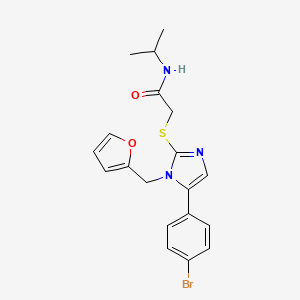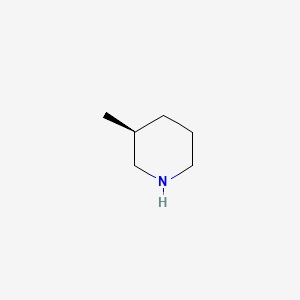![molecular formula C15H19NO2 B2703319 (3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 2059917-65-4](/img/structure/B2703319.png)
(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Synthesis and Intermediary Role
The base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran produces benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids in excellent yields. These pyrrolic products are critical intermediates in the synthesis of porphyrins and related compounds, highlighting the significant role of pyrrole derivatives in organic synthesis and chemical research. Such intermediates are essential for advancing studies in the field of porphyrin chemistry, which has applications in photodynamic therapy, catalysis, and materials science (Lash et al., 1994).
Coordination Polymers and Luminescent Properties
The study on lanthanide coordination polymers with rutile and unprecedented rutile-related topologies reveals the potential of pyrrole derivatives in constructing complex and novel molecular architectures. These polymers exhibit unique structural features, including three-dimensional frameworks and luminescent properties. Such materials are of interest for their potential applications in luminescence-based sensors, light-emitting devices, and as materials for information storage (Qin et al., 2005).
Antiproliferative Agents
Newly synthesized substituted pyridone-annelated isoindigos, derived from pyrrole derivatives, have shown strong and selective antiproliferative activities against a panel of human hematological and solid tumor cell-lines. The research indicates the potential of pyrrole-based compounds as anticancer agents, offering insights into their mechanisms of action and providing a foundation for further development of novel chemotherapeutic drugs (Saleh et al., 2014).
Hybrid Materials and Conductivity
Organic-inorganic hybrid materials based on layered double hydroxides (LDHs) intercalated with pyrrole carboxylic acid derivatives exhibit considerable attention for their structural and functional properties. These materials are relevant for applications ranging from electronics to catalysis, showcasing the versatility of pyrrole derivatives in material science. The intercalation of pyrrole derivatives into LDHs and the subsequent characterization highlight the potential for creating new organically modified nanocomposites with unique properties (Tronto et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(18)15-8-4-7-13(15)10-16(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQNCWGEIKPPEQ-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@]2(C1)C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2059917-65-4 |
Source


|
| Record name | rac-(3aR,6aR)-2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)


![1-[4-(Oxan-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2703243.png)
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide](/img/structure/B2703245.png)

![7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2703249.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2703252.png)


![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2703256.png)
![N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2703257.png)